molecular formula C5H4BrFN2 B1522476 5-Bromo-3-fluoropyridin-2-amine CAS No. 748812-37-5

5-Bromo-3-fluoropyridin-2-amine

Cat. No. B1522476
Key on ui cas rn: 748812-37-5
M. Wt: 191 g/mol
InChI Key: QLXASFJHUCKEHU-UHFFFAOYSA-N
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Patent
US08563549B2

Procedure details

Solid NBS (750 mg, 4.2 mmol) was added to a solution of 3-fluoropyridin-2-amine HCl salt (1.66 g, 7.18 mmol) in ACN (30 mL) at RT with stirring. The reaction was shielded from light and stirred under nitrogen. After 1 h, an additional amount of NBS (250 mg, 1.4 mmol) was added to the reaction. After 1 h, the solvent was removed under reduced pressure and the residue purified by silica gel flash chromatography eluting with 70% EtOAc/hexane followed by 100% EtOAc to afford 5-bromo-3-fluoropyridin-2-amine as a yellow-brown solid (1.26 g, 92% yield). LC/MS (m/z): 191.0/193.0 (MH+), Rt 1.18 minutes.
Name
Quantity
750 mg
Type
reactant
Reaction Step One
Name
3-fluoropyridin-2-amine HCl salt
Quantity
1.66 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C(=O)N([Br:8])C(=O)C1.Cl.[F:10][C:11]1[C:12]([NH2:17])=[N:13][CH:14]=[CH:15][CH:16]=1>C(#N)C>[Br:8][C:15]1[CH:16]=[C:11]([F:10])[C:12]([NH2:17])=[N:13][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
750 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
3-fluoropyridin-2-amine HCl salt
Quantity
1.66 g
Type
reactant
Smiles
Cl.FC=1C(=NC=CC1)N
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
250 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred under nitrogen
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel flash chromatography
WASH
Type
WASH
Details
eluting with 70% EtOAc/hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.26 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 157.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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